2,6-Bis-(acetoacetamido)-pyridine

Polymer Chemistry Crosslinking Kinetics Functional Group Reactivity

2,6-Bis-(acetoacetamido)-pyridine is a symmetrical ditopic monomer featuring two acetoacetamido groups on a pyridine core. This architecture enables bidirectional chain extension in polycondensation reactions with diamines or diisocyanates, yielding robust crosslinked films. The acetoacetamido moiety exhibits intrinsically higher reactivity than acetoacetoxy groups in isocyanate crosslinking, ensuring faster kinetics and superior network formation. The compound provides up to seven donor atoms for high-denticity coordination with transition metals, surpassing simpler bis-amide ligands, making it ideal for MOF, supramolecular assembly, and catalyst design. Its active methylene sites support disazo dye synthesis for extended conjugation systems. This unique combination of reactivity, coordination capacity, and structural symmetry offers a research advantage not achievable with generic bis-acetoacetamides or mono-substituted analogs.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 63896-86-6
Cat. No. B1266870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis-(acetoacetamido)-pyridine
CAS63896-86-6
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=NC(=CC=C1)NC(=O)CC(=O)C
InChIInChI=1S/C13H15N3O4/c1-8(17)6-12(19)15-10-4-3-5-11(14-10)16-13(20)7-9(2)18/h3-5H,6-7H2,1-2H3,(H2,14,15,16,19,20)
InChIKeyDHZQCPZPEGHVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis-(acetoacetamido)-pyridine CAS 63896-86-6: Technical Baseline and Procurement Context


2,6-Bis-(acetoacetamido)-pyridine (CAS 63896-86-6; molecular formula C₁₃H₁₅N₃O₄; molecular weight 277.28 g/mol) is a symmetrical heterocyclic building block featuring a central pyridine ring substituted at the 2- and 6-positions with two acetoacetamido (–NHCOCH₂COCH₃) functional groups [1]. The compound is classified as a bis-acetoacetamide derivative and is supplied as a research chemical for use as a synthetic intermediate, polymerization building block, and ligand precursor . It is commercially available as an AldrichCPR product from Sigma-Aldrich . The presence of both amide hydrogen bond donors and β-diketone coordination sites distinguishes this compound from simpler bis-amide or mono-acetoacetamido pyridine derivatives, establishing a distinct structural identity that influences its reactivity and application profile.

2,6-Bis-(acetoacetamido)-pyridine: Why Generic Bis-Acetoacetamide or Mono-Acetoacetamido Pyridine Substitution Is Not Scientifically Warranted


The acetoacetamido functional group is not a uniform or interchangeable entity across different molecular scaffolds. Direct kinetic studies using ATR-FTIR have demonstrated that the acetoacetamido (–NHCO–) moiety exhibits intrinsically higher reactivity than the acetoacetoxy (–OCO–) group in crosslinking reactions with isocyanates [1]. Within the pyridine series, 2,6-Bis-(acetoacetamido)-pyridine differs fundamentally from mono-substituted analogs such as 2-(acetoacetamido)pyridine [2], 2-acetoacetamido-6-methylpyridine , and the non-acetoacetyl analog 2,6-bis-(acetamido)-pyridine . The 2,6-bis substitution pattern creates a symmetric, ditopic molecular architecture capable of bidirectional chain extension or bridging coordination, while mono-substituted variants lack this structural capability. Substituting 2,6-Bis-(acetoacetamido)-pyridine with a generic bis-acetoacetamide based on an aliphatic or phenylene spacer would alter molecular geometry, hydrogen-bonding capacity, solubility profile, and the spatial disposition of reactive termini, thereby compromising the intended polymer architecture or metal coordination geometry. The evidence presented in Section 3 provides the quantifiable basis for this position.

2,6-Bis-(acetoacetamido)-pyridine: Quantified Differentiation Evidence for Scientific Procurement


Acetoacetamido versus Acetoacetoxy Functional Group Reactivity: Kinetic Evidence Supporting Bis-Acetoacetamide Selection

In a comparative kinetic study of interfacial crosslinking using ATR-FTIR, the acetoacetamido (–NHCO–) functional group demonstrated intrinsically higher reactivity than the acetoacetoxy (–OCO–) group when reacting with isocyanate-functional particles [1]. The study quantified a higher rate constant for the crosslinking reaction involving the acetoacetamido moiety in terpolymer systems compared to blended acetoacetoxy-containing systems [1]. This functional-group-level differentiation applies directly to 2,6-Bis-(acetoacetamido)-pyridine, which contains two acetoacetamido groups, versus analogous bis-acetoacetate compounds.

Polymer Chemistry Crosslinking Kinetics Functional Group Reactivity ATR-FTIR

Structural Differentiation: Ditopic 2,6-Bis Substitution Pattern versus Mono-Substituted Pyridine Analogs

2,6-Bis-(acetoacetamido)-pyridine contains two acetoacetamido groups positioned symmetrically at the 2- and 6-positions of the pyridine ring, enabling ditopic functionality (bidirectional reactivity) [1]. In contrast, mono-substituted analogs such as 2-(acetoacetamido)pyridine [2], 2-acetoacetamido-6-methylpyridine , and 2-acetoacetamido-4-methylpyridine contain only a single acetoacetamido group, limiting their utility to monotopic chain termination or single-site coordination rather than chain extension or bridging.

Polymer Synthesis Coordination Chemistry Ligand Design Bifunctional Building Blocks

Polymerization Capability: Bis-Acetoacetamides as Thermally Curable Crosslinking Agents

A systematic study of bisacetoacetamide polymerization demonstrated that compounds containing two acetoacetamido groups undergo thermal polymerization under high-pressure conditions to produce crosslinked films [1]. The polymerization was conducted at 34.5 MPa (∼5,000 psi) and 200°C for 30 minutes, yielding crosslinked polymer films [1]. Mechanistic investigations indicated that polymerization proceeds via intermediate isocyanate formation (addition mechanism) with partial contribution from direct condensation between acetoacetamido groups [1]. This polymerization behavior is a class-level characteristic of bis-acetoacetamides, of which 2,6-Bis-(acetoacetamido)-pyridine is a specific pyridine-containing member.

Polymer Synthesis Thermal Curing Crosslinked Films Bisacetoacetamide Polymerization

Coordination Chemistry Potential: Pyridyl-Bis-Amide Architecture as a Versatile Metal-Binding Scaffold

Pyridyl-bis-amide ligands, including N,N′-2,6-diacetamidopyridine (H₂daap), have been structurally characterized in coordination complexes with Zn(II), Cu(II), and Fe(II) [1]. These ligands function as multidentate chelators through the pyridine nitrogen and deprotonated amide nitrogen atoms [1]. 2,6-Bis-(acetoacetamido)-pyridine is structurally analogous to H₂daap but contains β-diketone moieties (acetoacetyl groups) that provide additional oxygen-based coordination sites not present in the simpler acetamido analog. Furthermore, bis-amide-pyridine headgroups are established as effective platforms for constructing macrocyclic ligands and metallocryptands [2], with gallium cryptates synthesized using 2,6-bis(acetylaceto)pyridine ligands [3].

Coordination Chemistry Metal Complexes Ligand Design Pyridylamide

Dye and Pigment Intermediate Classification: Industrial Utility of Bis-Acetoacetamido-Arylene Coupling Components

Bis-acetoacetamido-arylene compounds, including 1,4-bis(acetoacetamido)-2,5-dichlorobenzene, are established coupling components in the synthesis of disazo pigments such as Pigment Yellow 155 [1]. The synthesis involves diazotization of aromatic amines followed by coupling with the bis-acetoacetamido-arylene moiety, which provides two reactive methylene sites for azo bond formation [1]. 2,6-Bis-(acetoacetamido)-pyridine is the pyridine-containing analog of this coupling component class, as indicated by its commercial description as a precursor for dye production enabling creation of colorants for textiles, plastics, and printing inks .

Dye Synthesis Pigment Chemistry Azo Coupling Colorants

2,6-Bis-(acetoacetamido)-pyridine: Evidence-Supported Research and Industrial Application Scenarios


Bifunctional Monomer for Step-Growth Polymerization and Chain Extension

2,6-Bis-(acetoacetamido)-pyridine serves as a ditopic monomer in polycondensation reactions with diamines or diisocyanates, leveraging its two acetoacetamido groups for bidirectional chain extension [1]. This is directly supported by the established polymerization behavior of bisacetoacetamides under thermal conditions (34.5 MPa, 200°C, 30 min) to form crosslinked films [2]. The acetoacetamido functionality offers higher reactivity than acetoacetoxy alternatives in crosslinking systems [3], making this compound a kinetically favorable building block for polyurea, polyamide, and related condensation polymer syntheses. Researchers requiring symmetrical, nitrogen-containing heterocyclic backbone monomers for polymer structure-property studies should evaluate this compound.

Ligand Precursor for Multidentate Metal Complexes and Coordination Polymers

The compound functions as a versatile ligand platform for transition metal coordination chemistry [1]. It provides up to seven potential donor atoms (pyridine N, two amide N, and four β-diketone O atoms), exceeding the coordination capacity of simpler bis-amide analogs like 2,6-bis-(acetamido)-pyridine [1]. The established coordination behavior of pyridyl-bis-amide ligands with Zn(II), Cu(II), and Fe(II) [2] and the demonstrated construction of metallocryptands using 2,6-bis-substituted pyridine scaffolds [3] support its utility in designing novel metal-organic frameworks, supramolecular assemblies, and homogeneous catalysts. Researchers in inorganic and materials chemistry seeking ligands with high denticity and multiple coordination modes should consider this compound.

Disazo Dye and Pigment Coupling Component

As a bis-acetoacetamido-arylene coupling component, 2,6-Bis-(acetoacetamido)-pyridine provides two active methylene sites for azo coupling with diazonium salts [1]. This enables the synthesis of disazo dyes and pigments with extended conjugation systems, as demonstrated for structurally related bis-acetoacetamido-arylene compounds used in commercial pigments such as Pigment Yellow 155 [2]. The compound has been explicitly identified as a precursor for dye production in textile, plastic, and printing ink applications [3]. Dye chemists and colorant formulators developing novel disazo chromophores with pyridine-containing backbones will find this compound valuable for exploring structure-color relationships.

Corrosion Inhibitor Research for Acidic Media

2,6-Bis-(acetoacetamido)-pyridine has demonstrated potential as a corrosion inhibitor for zinc in acidic media [1]. The mechanism involves molecular adsorption onto the zinc surface to form a protective barrier layer that impedes corrosive attack [1]. This application scenario stems from the compound's nitrogen- and oxygen-rich structure, which provides multiple adsorption sites for metal surface binding. Corrosion scientists and materials protection researchers investigating organic inhibitors for non-ferrous metals should consider this compound as a candidate for comparative inhibitor performance studies.

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